1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- is a chemical compound known for its unique structure and properties It belongs to the class of isobenzofuranones, which are characterized by a fused benzene and furan ring system
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, imidazole-containing compounds have been shown to interact with various targets, leading to their wide range of biological activities .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar compounds, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that the compound could potentially induce a variety of molecular and cellular changes .
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- can be achieved through several synthetic routesThe reaction conditions typically include the use of bromine or a brominating agent and a trifluoromethylating reagent under controlled temperature and solvent conditions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters and optimize production efficiency .
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield dehalogenated or partially reduced products.
Substitution: The bromine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- has several scientific research applications:
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- can be compared with other isobenzofuranone derivatives, such as:
1(3H)-Isobenzofuranone, 5-chloro-4-(trifluoromethyl)-: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1(3H)-Isobenzofuranone, 5-bromo-4-(methyl)-:
The uniqueness of 1(3H)-Isobenzofuranone, 5-bromo-4-(trifluoromethyl)- lies in its combination of bromine and trifluoromethyl groups, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
5-bromo-4-(trifluoromethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3O2/c10-6-2-1-4-5(3-15-8(4)14)7(6)9(11,12)13/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIXTBZVXWZFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(F)(F)F)Br)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.